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molecular formula C7H3ClN2O2S B8402585 3-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid

3-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid

Cat. No. B8402585
M. Wt: 214.63 g/mol
InChI Key: BMPWIZDVEAGVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08669256B2

Procedure details

To a solution of methyl 3-chlorothieno[2,3-b]pyrazine-6-carboxylate 92 (2.62 mmol, 600 mg) in 5 mL THF was added sodium hydroxide 2N in water (13.12 mmol, 6560 μl) and stirred at rt for 2 h. The reaction was quenched in 2N HCl extracted with CH2Cl2/methanol (9/1) (3×). Organic layers was dried and concentrated under reduced pressure to give 3-chlorothieno[2,3-b]pyrazine-6-carboxylic acid 93 (563 mg, 100%).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6560 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]2[S:8][C:9]([C:11]([O:13]C)=[O:12])=[CH:10][C:5]2=[N:4][CH:3]=1.[OH-].[Na+].O>C1COCC1>[Cl:1][C:2]1[N:7]=[C:6]2[S:8][C:9]([C:11]([OH:13])=[O:12])=[CH:10][C:5]2=[N:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
ClC1=CN=C2C(=N1)SC(=C2)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6560 μL
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched in 2N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2/methanol (9/1) (3×)
CUSTOM
Type
CUSTOM
Details
Organic layers was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CN=C2C(=N1)SC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 563 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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